molecular formula C23H33N3O B4999906 5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol

5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B4999906
M. Wt: 367.5 g/mol
InChI Key: SJAWHPDYEVKMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol, also known as WB4101, is a selective antagonist of the alpha-1 adrenergic receptor. It was first synthesized in the 1970s and has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the alpha-1 adrenergic receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including blood pressure, heart rate, and smooth muscle contraction. This compound binds to the alpha-1 adrenergic receptor and blocks the action of norepinephrine, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models, indicating its potential use in treating hypertension. It has also been shown to inhibit the growth of prostate cancer cells and reduce the size of prostate tumors in animal models. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in treating anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the alpha-1 adrenergic receptor. This allows researchers to study the function of this receptor without interference from other receptors. However, one of the limitations of using this compound is its relatively low potency compared to other alpha-1 adrenergic receptor antagonists. This can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are several future directions for the research on 5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the effects of this compound on other physiological processes, such as inflammation and immune function. In addition, the potential use of this compound in treating anxiety and depression warrants further investigation. Finally, the development of more potent and selective alpha-1 adrenergic receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-(2,3-dimethylphenyl)ethylamine with piperazine in the presence of formaldehyde. The resulting intermediate is then reacted with 5-diethylamino-2-hydroxybenzaldehyde to form this compound. The synthesis method has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

5-(diethylamino)-2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential use in treating various diseases, including hypertension, prostate cancer, and benign prostatic hyperplasia. It has also been studied for its effects on the cardiovascular system, central nervous system, and immune system. In addition, this compound has been used as a tool in pharmacological research to study the function of the alpha-1 adrenergic receptor.

properties

IUPAC Name

5-(diethylamino)-2-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c1-5-25(6-2)21-11-10-20(23(27)16-21)17-24-12-14-26(15-13-24)22-9-7-8-18(3)19(22)4/h7-11,16,27H,5-6,12-15,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAWHPDYEVKMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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